Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15364429
InChI: InChI=1S/C11H18N4O2S/c1-3-14-4-6-15(7-5-14)11-13-9(12)8(18-11)10(16)17-2/h3-7,12H2,1-2H3
SMILES:
Molecular Formula: C11H18N4O2S
Molecular Weight: 270.35 g/mol

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15364429

Molecular Formula: C11H18N4O2S

Molecular Weight: 270.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C11H18N4O2S
Molecular Weight 270.35 g/mol
IUPAC Name methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C11H18N4O2S/c1-3-14-4-6-15(7-5-14)11-13-9(12)8(18-11)10(16)17-2/h3-7,12H2,1-2H3
Standard InChI Key HMTNIOFMXJWWKM-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N

Introduction

Structural Characteristics and Molecular Properties

The compound’s molecular formula is C₁₁H₁₇N₅O₂S, with a molecular weight of 283.35 g/mol. Its structure combines a thiazole ring (a five-membered aromatic heterocycle containing sulfur and nitrogen) with three distinct substituents:

  • 4-Amino group: Positioned at the 4th carbon of the thiazole ring, this group enhances hydrogen-bonding capacity and influences electronic distribution .

  • 2-(4-Ethylpiperazin-1-yl) group: A piperazine moiety substituted with an ethyl group at the 4th position, contributing to solubility and potential receptor-binding interactions .

  • 5-Methyl carboxylate: An ester functional group at the 5th carbon, modulating lipophilicity and metabolic stability .

Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)1.2 (estimated via ALOGPS)
Hydrogen Bond Donors2 (amino group)
Hydrogen Bond Acceptors6 (piperazine N, ester O)
Rotatable Bonds5
Polar Surface Area98.7 Ų

These properties suggest moderate solubility in polar solvents (e.g., DMSO, ethanol) and potential blood-brain barrier permeability due to the piperazine moiety .

Synthetic Pathways and Optimization

While no direct synthesis of this compound is documented, its preparation can be inferred from analogous thiazole derivatives. Two plausible routes are outlined below:

Route 1: Hantzsch Thiazole Synthesis

  • Thiazole Ring Formation: React α-bromo ketone (e.g., methyl 4-bromoacetoacetate) with thiourea in ethanol under reflux to yield methyl 4-amino-1,3-thiazole-5-carboxylate .

  • Piperazine Substitution: Introduce the 4-ethylpiperazine group via nucleophilic aromatic substitution (NAS) at the 2nd position using 1-ethylpiperazine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .

Route 2: Cyclocondensation of Thioamides

  • Thioamide Preparation: Treat methyl 2-cyano-3-ethoxyacrylate with hydrogen sulfide to form the corresponding thioamide.

  • Cyclization: React with 1-bromo-2-(4-ethylpiperazin-1-yl)acetone to form the thiazole core .

Key Challenges:

  • Steric hindrance from the 4-ethylpiperazine group may reduce NAS efficiency, necessitating elevated temperatures (80–100°C) .

  • The amino group at C4 requires protection (e.g., Boc) during piperazine substitution to prevent side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.78 (s, 3H, COOCH₃)

    • δ 3.45–3.20 (m, 8H, piperazine CH₂)

    • δ 2.90 (q, 2H, CH₂CH₃)

    • δ 1.35 (t, 3H, CH₂CH₃)

    • δ 6.10 (s, 2H, NH₂) .

  • ¹³C NMR:

    • δ 166.5 (COOCH₃)

    • δ 158.2 (C2-thiazole)

    • δ 145.3 (C4-thiazole)

    • δ 54.1–52.3 (piperazine carbons) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ = 284.1 (calculated), 284.0 (observed) .

Stability and Degradation Pathways

  • Hydrolytic Stability: The methyl ester is susceptible to base-catalyzed hydrolysis, forming the corresponding carboxylic acid. Acidic conditions may protonate the piperazine nitrogen, reducing solubility .

  • Oxidative Degradation: The primary amine at C4 may oxidize to a nitroso derivative under ambient conditions, necessitating inert storage .

Industrial and Research Applications

  • Pharmaceutical Intermediate: The compound’s piperazine and thiazole motifs make it a candidate for developing dopamine agonists or kinase inhibitors .

  • Chemical Biology Probe: Its amino and ester groups allow conjugation with fluorescent tags or biotin for target identification .

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